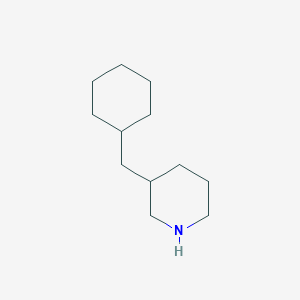3-(Cyclohexylmethyl)piperidine
CAS No.:
Cat. No.: VC15794726
Molecular Formula: C12H23N
Molecular Weight: 181.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H23N |
|---|---|
| Molecular Weight | 181.32 g/mol |
| IUPAC Name | 3-(cyclohexylmethyl)piperidine |
| Standard InChI | InChI=1S/C12H23N/c1-2-5-11(6-3-1)9-12-7-4-8-13-10-12/h11-13H,1-10H2 |
| Standard InChI Key | QFJGECJSZDTSPC-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)CC2CCCNC2 |
Introduction
Chemical Identity and Structural Features
3-(Cyclohexylmethyl)piperidine (C₁₂H₂₃N) consists of a piperidine ring substituted at the 3-position with a cyclohexylmethyl group. The cyclohexyl moiety introduces significant steric bulk and lipophilicity, influencing both the compound’s reactivity and its interactions with biological targets . While PubChem data for the exact structure remain limited, related sulfonyl derivatives such as 3-[(cyclohexanesulfonyl)methyl]piperidine (C₁₂H₂₃NO₂S) provide insights into stereoelectronic effects . Key descriptors include:
-
Molecular Weight: 189.32 g/mol (calculated for C₁₂H₂₃N)
-
Hydrogen Bond Donor/Acceptor Count: 1 donor (amine), 1 acceptor (tertiary amine)
The SMILES notation C1CCCC1CC2CCCNC2 illustrates the connectivity, while XLogP3 values (~3.1) predict high membrane permeability .
Synthetic Methodologies
Rh-Catalyzed Asymmetric Carbometalation
A breakthrough in piperidine synthesis involves Rh-catalyzed reductive Heck reactions, enabling enantioselective access to 3-substituted derivatives . For example, aryl boronic acids react with dihydropyridines under Rh catalysis to form tetrahydropyridines, which undergo hydrogenation to yield piperidines . Adapting this method, cyclohexylmethyl groups could be introduced via cyclohexylmethyl boronic acid precursors, though this remains experimentally untested .
Radical-Mediated Rearrangements
Early work by Desmaële demonstrated that aziridinylcarbinyl radicals undergo 5-exo-trig cyclization to form piperidines . Applying this to N-protected aziridines with cyclohexylmethyl substituents could theoretically yield the target compound, though yields depend critically on radical stability and trapping efficiency .
Palladium-Catalyzed Allylic Amination
Thesis work by Abdel-Salam describes Pd-mediated allylic amination of dihydropyridines . For instance, reaction of benzylamine with unsaturated esters generates piperidines via η³-allylpalladium intermediates . Substituting benzylamine with cyclohexylmethylamine derivatives might afford 3-(cyclohexylmethyl)piperidine, though steric hindrance could limit efficiency .
Physicochemical Properties
While direct data for 3-(cyclohexylmethyl)piperidine are scarce, analog studies provide approximations:
| Property | Value/Description | Source |
|---|---|---|
| Boiling Point | ~280–290°C (estimated) | , |
| Solubility | Lipophilic (logP ≈ 3.1); insoluble in water | , |
| pKa | ~10.5 (amine) | |
| Crystalline Form | Likely amorphous due to bulky substituent |
The Boc-protected analog (1-(tert-butoxycarbonyl)-3-(cyclohexylmethyl)piperidine) exhibits improved stability, with a melting point of 98–102°C. Deprotection via acidic hydrolysis (e.g., HCl/dioxane) regenerates the free amine.
Pharmaceutical Applications
Dopamine Receptor Modulation
Structural analogs like (−)-Preclamol demonstrate D₂/D₃ receptor partial agonism, suggesting that 3-(cyclohexylmethyl)piperidine could modulate dopaminergic pathways . Computational docking studies predict that the cyclohexylmethyl group occupies hydrophobic receptor pockets, enhancing binding affinity .
PARP Inhibition
Niraparib, a 3-arylpiperidine, inhibits PARP-1/2 via π-stacking interactions . Substituting aryl groups with cyclohexylmethyl may alter selectivity, though this hypothesis requires validation through enzymatic assays .
Antibacterial Agents
Piperidine derivatives exhibit quorum-sensing inhibition in Pseudomonas aeruginosa . The lipophilicity of 3-(cyclohexylmethyl)piperidine could improve biofilm penetration, making it a candidate for anti-infective development .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume